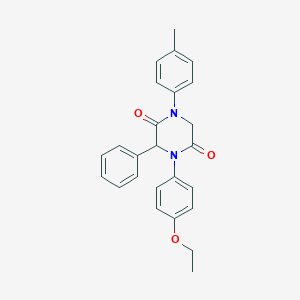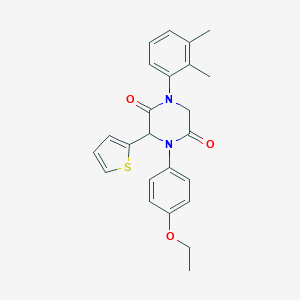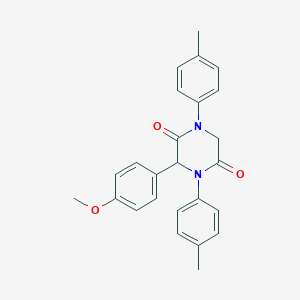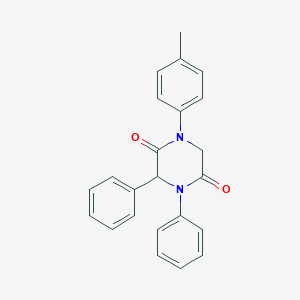![molecular formula C25H24FN3O3 B242476 3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242476.png)
3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DFPM' and has been extensively studied for its biochemical and physiological effects.
作用机制
DFPM acts as a modulator of certain receptors in the body. DFPM has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. DFPM has also been shown to modulate the activity of certain ion channels in the body, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects. DFPM has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. DFPM has also been shown to have neuroprotective properties and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. DFPM has been shown to modulate the activity of certain ion channels in the body, which are involved in the transmission of electrical signals in the nervous system.
实验室实验的优点和局限性
DFPM has several advantages and limitations for lab experiments. DFPM has a high affinity for certain receptors, making it useful for studying receptor-ligand interactions. DFPM is also relatively easy to synthesize, making it readily available for lab experiments. However, DFPM has limited solubility in water, making it difficult to use in certain experiments. DFPM also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on DFPM. One direction is to further study its potential as a chemotherapeutic agent for various types of cancer. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to understand the mechanism of action of DFPM and its effects on ion channels in the body. Finally, future research can be done to develop more soluble forms of DFPM and to study its long-term effects.
合成方法
DFPM can be synthesized using a multi-step process that involves the reaction of 4-(Dimethylamino)benzaldehyde with 2-fluorobenzoyl chloride to obtain 3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)prop-2-en-1-one. This intermediate product is then reacted with 4-methoxyphenylhydrazine to obtain 3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)hydrazine. Finally, this hydrazine derivative is cyclized using acetic anhydride to obtain 3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione (DFPM).
科学研究应用
DFPM has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. DFPM has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. DFPM has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. DFPM has been shown to have neuroprotective properties and has been studied as a potential treatment for these disorders. DFPM has also been studied for its potential use in drug discovery as it has been shown to have a high affinity for certain receptors.
属性
分子式 |
C25H24FN3O3 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24FN3O3/c1-27(2)18-10-8-17(9-11-18)24-25(31)28(22-7-5-4-6-21(22)26)16-23(30)29(24)19-12-14-20(32-3)15-13-19/h4-15,24H,16H2,1-3H3 |
InChI 键 |
NYAIDNDYSOIDGX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CC=C4F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)



![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)

![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)



![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)


